Product packaging for Xylooctaose(Cat. No.:)

Xylooctaose

Cat. No.: B13408807
M. Wt: 1074.9 g/mol
InChI Key: COQWSOCJXGVOAE-JXZHDXSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Xylooctaose is a defined, linear xylo-oligosaccharide (XOS) consisting of eight xylopyranose residues linked by β-(1→4) glycosidic bonds. With a degree of polymerization (DP) of 8, it represents a specific molecular entity within the broader class of XOS, which are renowned for their prebiotic efficacy and high research value in nutritional and health sciences . This compound serves as a critical tool for advancing research in gut microbiome science. Its defined chain length allows for precise investigations into structure-function relationships, particularly how oligosaccharide length influences bacterial growth selectivity and metabolic outcomes. This compound acts as a selective growth substrate for beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species. The mechanism of action involves bacterial fermentation of this compound in the colon, leading to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate . These SCFAs are of significant research interest due to their roles in gut health, immune modulation, and as signaling molecules . Potential research applications for this compound are multifaceted. It is primarily used in prebiotic and microbiome studies to elucidate its bifidogenic effect and impact on microbial community structure. Furthermore, its application extends to nutritional and pharmaceutical research , exploring its potential in metabolic health, mineral absorption, and as a stable, low-caloric functional ingredient. The high solubility and stability of XOS under acidic conditions and high temperatures, as noted in studies on general XOS properties, make this compound a promising candidate for developing fortified foods and beverages for research purposes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal use or consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H66O33 B13408807 Xylooctaose

Properties

Molecular Formula

C40H66O33

Molecular Weight

1074.9 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C40H66O33/c41-9-1-60-34(26(51)17(9)42)68-11-3-62-36(28(53)19(11)44)70-13-5-64-38(30(55)21(13)46)72-15-7-66-40(32(57)23(15)48)73-16-8-65-39(31(56)24(16)49)71-14-6-63-37(29(54)22(14)47)69-12-4-61-35(27(52)20(12)45)67-10-2-59-33(58)25(50)18(10)43/h9-58H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32-,33?,34+,35+,36+,37+,38+,39+,40+/m1/s1

InChI Key

COQWSOCJXGVOAE-JXZHDXSJSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@@H]6CO[C@H]([C@@H]([C@H]6O)O)O[C@@H]7CO[C@H]([C@@H]([C@H]7O)O)O[C@@H]8COC([C@@H]([C@H]8O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC6COC(C(C6O)O)OC7COC(C(C7O)O)OC8COC(C(C8O)O)O)O)O)O

Origin of Product

United States

Precursor Material Acquisition and Xylan Extraction Methodologies for Xylooctaose Production

Diverse Lignocellulosic Biomass Sources for Xylan (B1165943) Precursors

Lignocellulosic biomass, a renewable and readily available resource, serves as the primary source for xylan. This biomass is composed mainly of cellulose (B213188), hemicellulose (predominantly xylan), and lignin (B12514952). rbciamb.com.br The selection of a suitable biomass source is a critical first step, as the xylan content and its structural characteristics can vary significantly between different plant materials.

Agricultural Residues (e.g., Sugarcane Bagasse, Corncobs)

Agricultural residues are a major and sustainable source of xylan. Sugarcane bagasse, the fibrous material remaining after the extraction of juice from sugarcane, is a particularly rich source of hemicelluloses, with xylan being a major component. cabidigitallibrary.org Studies have shown that sugarcane bagasse can have a hemicellulose content of approximately 28.7%. diva-portal.org Similarly, corncobs, the central core of an ear of corn, are another valuable agricultural residue with a high hemicellulose content, reported to be between 31% and 38% by weight. nih.gov The utilization of these residues not only provides a cost-effective feedstock for xylooctaose production but also addresses the issue of agricultural waste management. scielo.org.mx

Table 1: Hemicellulose and Lignin Content in Selected Agricultural Residues

Biomass Source Hemicellulose Content (%) Lignin Content (%) Reference
Sugarcane Bagasse 28.7 18.0 diva-portal.org
Corncobs 31-38 13 nih.govscielo.org.mx
Sugarcane Straw 29.8 13.9 diva-portal.org
Sweet Sorghum Bagasse 16.28 29.34 mdpi.com

This table is interactive. Click on the headers to sort the data.

Forestry By-products (e.g., Acacia Sawdust, Birchwood, Beechwood)

Forestry by-products, such as sawdust from various wood species, represent another significant reservoir of xylan. Acacia sawdust, for instance, has been shown to contain a substantial amount of hemicellulose, with xylan extraction yields reaching up to 23.5% (w/w). researchgate.net Birchwood and beechwood are also traditionally recognized as important sources of commercial xylan. researchgate.netnih.gov The chemical composition of these woods makes them suitable for xylan extraction, although the availability and cost of these materials can be a factor in large-scale production.

Table 2: Composition of Selected Forestry By-products

Biomass Source Holocellulose (%) Hemicellulose (%) Lignin Content (%) Reference
Acacia Sawdust 77.3 ± 1.2 29.57 ± 0.8 36.15 researchgate.net
Eucalyptus - 20.3 27.4 diva-portal.org

This table is interactive. Click on the headers to sort the data.

Physico-Chemical Xylan Extraction Techniques from Biomass

The extraction of xylan from lignocellulosic biomass requires pretreatment to break down the complex cell wall structure and liberate the hemicellulose fraction. ijabe.org Various physico-chemical methods have been developed to achieve this, each with its own set of advantages and challenges in terms of yield, purity of the extracted xylan, and environmental impact.

Acid Pretreatment and Hydrolysis

Dilute acid pretreatment is a common method for hemicellulose extraction. This process typically involves treating the biomass with a dilute acid, such as sulfuric acid, at elevated temperatures. cabidigitallibrary.orgijabe.org The acidic conditions catalyze the hydrolysis of the glycosidic bonds in the hemicellulose, releasing soluble xylans and xylo-oligosaccharides. diva-portal.org The effectiveness of this method is dependent on factors like acid concentration, temperature, and reaction time. For example, treating corncob with 2% dilute sulfuric acid at temperatures between 135°C and 150°C has been shown to yield xylan extraction rates from 19.9% to 52.9%. ijabe.org However, a significant drawback of acid pretreatment is the potential for the degradation of the released sugars into undesirable by-products like furfural. ijabe.org

Alkaline Pretreatment and Extraction

Alkaline pretreatment is another widely used technique for xylan extraction. cabidigitallibrary.orgnih.gov This method involves treating the biomass with an alkaline solution, such as sodium hydroxide (B78521), which effectively removes lignin and breaks the ester linkages between lignin and hemicellulose. nih.govrevistabionatura.com This process results in a more accessible xylan fraction that can then be extracted. Studies have demonstrated high xylan recovery rates with alkaline pretreatment. For instance, alkaline extraction of sugarcane bagasse has yielded xylan recovery in the range of 72.37% to 97%. cabidigitallibrary.org Similarly, treating corncobs with 20% sodium hydroxide resulted in a xylan yield of 38 ± 1.4%. nih.gov A two-stage alkaline pretreatment process on arecanut husk, combining incubation with 10% NaOH at 65°C followed by hydrothermal treatment, has been reported to recover over 94% of the available xylan. researchgate.net

Table 3: Comparison of Xylan Yields from Different Alkaline Pretreatment Studies

Biomass Source Alkaline Treatment Conditions Xylan Yield/Recovery Reference
Sugarcane Bagasse 10% NaOH, 60°C, overnight, then steamed at 100°C for 3 hr 23.85-32.35% yield, 72.37-97% recovery cabidigitallibrary.org
Corncobs 20% NaOH, 60 min 38 ± 1.4% yield nih.gov
Arecanut Husk 10% w/v NaOH, 65°C for 8h, followed by hydrothermal treatment at 121°C for 1h >94% recovery researchgate.net
Wood Sawdust 10% NaOH with autoclave at 121°C for 15 min 26.13% yield revistabionatura.com

This table is interactive. Click on the headers to sort the data.

Hydrothermal and Steam Explosion Pretreatment

Hydrothermal pretreatment, also known as autohydrolysis or hot water extraction, utilizes water at high temperatures and pressures to hydrolyze hemicellulose. cabidigitallibrary.orgdiva-portal.org This method is considered more environmentally friendly as it avoids the use of harsh chemicals. The process relies on the autoionization of water and the release of acetic acid from the biomass itself to catalyze the hydrolysis of xylan. diva-portal.org

Steam explosion is a type of hydrothermal pretreatment that involves exposing the biomass to high-pressure steam for a short period, followed by a sudden release of pressure. researchgate.netacs.org This rapid decompression causes the water within the biomass to vaporize explosively, leading to the physical disruption of the cell wall structure and the breakdown of hemicellulose. nih.gov Steam explosion can be performed with or without a catalyst and is effective in increasing the accessibility of cellulose and hemicellulose to subsequent enzymatic hydrolysis. celignis.com Combining alkaline treatment with a hydrothermal step has been shown to significantly improve xylan recovery. For example, incubating arecanut husk with 10% NaOH followed by hydrothermal treatment at 121°C for one hour resulted in a xylan recovery of over 94%. nih.gov

Advanced Synthetic Strategies and Chemical Modifications of Xylooctaose

Chemical Synthesis of Oligoxylosides, Including Xylooctaose

Chemical synthesis offers a pathway to produce structurally defined oligosaccharides, which is often challenging to achieve through enzymatic or extraction methods. This approach allows for precise control over linkage positions and stereochemistry, yielding homogenous compounds essential for detailed biological and chemical studies.

Stepwise Glycosylation Reactions for Defined Oligomer Elongation

Stepwise glycosylation is a foundational chemical strategy for elongating oligosaccharide chains with precision. This method involves the sequential addition of monosaccharide building blocks to a growing chain. Each step requires a glycosyl donor, typically a xylose unit with an activated anomeric carbon (e.g., glycosyl halides or thioglycosides), and a glycosyl acceptor, which is the growing oligomer with a free hydroxyl group at the desired linkage position. The process necessitates a carefully planned protecting group strategy to ensure that only the specific hydroxyl group on the acceptor reacts, thus forming the correct β-(1→4) linkage characteristic of xylo-oligosaccharides. While powerful for creating well-defined structures, these multi-step syntheses can be complex and time-consuming.

Catalytic Approaches for Oligosaccharide Synthesis (e.g., Iridium-catalyzed Reductive Conversion)

Modern synthetic chemistry is increasingly turning to catalytic methods to improve the efficiency and stereoselectivity of glycosylation reactions. Transition metal catalysts, including those based on palladium and iridium, have been explored for the synthesis of various glycosides. nih.govrsc.org Iridium(I)-catalysts, for instance, have been successfully used for the stereoselective O-glycosylation of glycals (cyclic enol ether derivatives of sugars). nih.govrsc.org This method can proceed via hydroalkoxylation or nucleophilic substitution, offering a route to 2-deoxy-α-O-glycosides or 2,3-unsaturated-α-O-glycosides depending on the substrate. nih.govrsc.org While these catalytic systems show promise for creating glycosidic bonds under mild conditions, their specific application for the iterative synthesis of long-chain xylo-oligosaccharides like this compound is an area of ongoing research. The primary advantage of catalytic approaches is the potential to reduce the number of synthetic steps and improve yields compared to traditional stoichiometric methods. nih.gov

Enzyme-Mediated Synthesis of this compound and Other Xylo-oligosaccharides

Enzymatic synthesis provides a green and highly specific alternative to chemical methods for producing xylo-oligosaccharides. aidic.it Utilizing the natural catalytic power of enzymes, this approach can generate complex oligosaccharides from renewable biomass sources like xylan (B1165943). mdpi.comnih.gov

Transglycosylation Reactions by Glycoside Hydrolases (GHs)

Glycoside hydrolases (GHs), particularly xylanases, are enzymes that naturally break down polysaccharides like xylan. wikipedia.org However, under specific, kinetically controlled conditions, many retaining GHs can also catalyze the formation of new glycosidic bonds through a process called transglycosylation. cazypedia.orgnih.gov In this reaction, a glycosyl-enzyme intermediate, formed during the initial cleavage of a donor substrate (e.g., xylan or a shorter XOS), is intercepted by an acceptor molecule (another sugar) instead of water. cazypedia.org This transfers the xylose unit to the acceptor, elongating the chain. researchgate.net

The balance between hydrolysis and transglycosylation is critical and can be influenced by several factors, including the concentration of the donor and acceptor substrates, water activity, and pH. researchgate.netnih.gov High substrate concentrations tend to favor transglycosylation over hydrolysis. researchgate.net Enzymes from various microbial sources, such as Aspergillus and Bacillus species, have been characterized for their ability to produce XOS through transglycosylation. nih.govnih.gov

Rational Enzyme Design and Protein Engineering for Enhanced Transglycosylation Yields

To overcome the inherent hydrolytic activity of wild-type glycoside hydrolases and boost the yield of desired oligosaccharides, scientists employ rational design and protein engineering. researchgate.net By analyzing the three-dimensional structure of an enzyme's active site, specific amino acid residues crucial for catalysis can be identified and mutated. nih.gov

A key strategy involves mutating the catalytic nucleophile residue (e.g., to a less nucleophilic amino acid like alanine (B10760859) or glycine), which significantly hampers the enzyme's ability to use water as an acceptor, thereby suppressing hydrolysis and favoring the synthesis of glycosides when an activated donor is provided. wikipedia.org Such engineered enzymes are often termed "glycosynthases". nih.gov Another approach is to modify residues in the acceptor binding sites (positive subsites) to increase affinity for sugar acceptors, which also shifts the catalytic balance toward transglycosylation. proquest.com For example, strategic mutations in the "thumb loop" of a GH11 xylanase from Bacillus circulans were shown to enhance the flexibility of the active site, which shifted the reaction balance towards transglycosylation. nih.gov These engineered biocatalysts are powerful tools for producing higher yields of specific oligosaccharides like this compound. researchgate.net

Table 1: Examples of Protein Engineering Strategies to Enhance Transglycosylation

Enzyme/Family Organism Source Mutation Strategy Outcome
GH11 Xylanase Bacillus circulans P116G (in thumb loop) Enhanced active site flexibility, shifting balance toward transglycosylation. nih.gov
α-Amylase (GH13) Thermotoga maritima H222Q (near catalytic site) Increased transglycosylation/hydrolysis ratio. mdpi.com
α-Glucosidase Xanthomonas campestris L145I/S272T (in subsites -1 and +1) Increased yield of ethyl vanillin-α-glucoside (up to 52.41%) and lower product hydrolysis. proquest.com
Endo-Glycoceramidase II Rhodococcus sp. D311Y Inversed the transglycosylation/hydrolysis ratio, leading to high synthesis yields (68-93%). researchgate.net

Directed Derivatization of this compound: Sulfation as a Case Study

Chemical modification of synthesized or isolated this compound allows for the creation of novel derivatives with tailored properties. Sulfation, the addition of sulfate (B86663) groups (-SO₃⁻), is a particularly important modification that can dramatically alter the biological activity of carbohydrates.

The sulfation of xylo-oligosaccharides, including this compound, is a key strategy for developing compounds with potential therapeutic applications. researchgate.net The process typically involves reacting the oligosaccharide with a sulfating agent. A common and effective reagent is the sulfur trioxide-dimethylformamide (SO₃•DMF) complex or the sulfur trioxide-pyridine (Py•SO₃) complex, which can sulfate the free hydroxyl groups on the xylose rings. researchgate.netportlandpress.com

Chemical Sulfation Methodologies for Xylo-oligosaccharides

The introduction of sulfate groups into xylo-oligosaccharides, including this compound, is a critical modification that can impart significant biological activities. The sulfation pattern plays a crucial role in the molecule's function, making the choice of synthetic methodology pivotal. nih.gov Various chemical strategies have been developed, ranging from traditional methods to more recent, milder protocols designed to preserve the integrity of the oligosaccharide backbone.

Traditional sulfation reactions have often relied on reagents like sulfuric acid, chlorosulfonic acid, and sulfur trioxide-amine/amide complexes. portlandpress.comresearchgate.net The most common of these for carbohydrates has been the sulfur trioxide-pyridine (Py·SO3) complex. portlandpress.com However, the application of this method to xylan derivatives proved problematic. Early attempts to sulfate xylose, methyl-β-xyloside, and xylobiose using Py·SO3 resulted in the undesirable cleavage of the β-1→4 glycosidic linkage due to the nucleophilic addition of pyridine. portlandpress.com Other common sulfating agents include chlorosulfonic acid, often used with pyridine, and sulfuric acid mixed with n-butanol. mdpi.com While effective for many polysaccharides, these methods can be harsh, requiring strong acidic conditions or high temperatures that risk depolymerization and carbonization of the carbohydrate backbone. researchgate.netmdpi.com

To overcome these limitations, milder and more efficient protocols have been developed. One notable advancement is a robust O-sulfation method that utilizes the tunable reactivity of dimethyl sulfate or diisopropyl sulfate, activated by tetrabutylammonium (B224687) bisulfate. researchgate.net More recently, a remarkably mild and operationally simple protocol was developed that achieved near-quantitative persulfation of xylo-oligomers, including this compound, which comprises up to eight xylose residues. nih.gov This strategy avoids the need for high temperatures and a large excess of the sulfating reagent, thus preventing degradation of the oligosaccharide chain and providing homogeneous, fully sulfated products for biological and conformational studies. nih.gov

Table 1: Comparison of Chemical Sulfation Methodologies for Oligosaccharides

MethodologySulfating Agent(s)Typical SolventsConditionsOutcome/Remarks for Xylo-oligosaccharides
Sulfur Trioxide-Pyridine Complex Py·SO3Pyridine, DMFVariesProne to causing cleavage of the β-1→4 linkage in xylan derivatives. portlandpress.com
Chlorosulfonic Acid-Pyridine ClSO3H / PyridinePyridine0°C to room temp.A strong acid system; risk of polysaccharide degradation. researchgate.netmdpi.com
Sulfuric Acid H2SO4 / n-butanoln-butanolLow temperatureRisk of depolymerization and carbonization with excess acid. mdpi.com
Dialkyl Sulfate Activation Dimethyl sulfate (DMS) or Diisopropyl sulfate (DPS) / Tetrabutylammonium bisulfateVariesMildA general and robust approach for O-sulfation. researchgate.net
Mild Persulfation Protocol Specific mild reagents (undisclosed in source)VariesMild, avoids high temp.Achieves near-quantitative sulfation of this compound without degradation. nih.gov

Analysis of Sulfation Patterns and Conformational Preferences in Sulfated this compound

The spatial arrangement of sulfate groups is a key determinant of the biological function of sulfated oligosaccharides. nih.govanu.edu.au Consequently, the detailed analysis of sulfation patterns and the resulting conformational changes in the sugar rings is essential. In xylo-oligosaccharides, the sulfation pattern directly regulates the conformation of the pyranose rings, which in turn modulates the molecule's biochemical properties. researchgate.net

The synthesis of homogeneous, persulfated xylo-oligomers, including this compound, has provided crucial standards for detailed structural analysis. nih.gov These well-defined molecules allow for precise characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Through 1H and 13C NMR spectra, researchers can confirm the degree and sites of sulfation and gain significant insights into the conformational preferences of the monosaccharide residues within the sulfated chain. researchgate.netnih.gov

A significant conformational effect observed in sulfated xylo-oligosaccharides is the distortion of the xylose residue's pyranoside ring. Repulsion between the negatively charged sulfate groups, particularly in 2,3-di-O-sulfated xylose units, can induce a conformational shift of the pyranose ring from the standard chair conformation (4C1) to an inverted chair conformation (1C4). researchgate.net This change in the three-dimensional structure of the oligosaccharide is critical, as it alters the presentation of the sulfate groups and other functionalities, thereby influencing how the molecule interacts with biological targets such as proteins. nih.govresearchgate.net The ability to produce and analyze structurally uniform sulfated this compound is therefore fundamental to understanding its structure-activity relationships and advancing its potential therapeutic applications. nih.govanu.edu.au

Table 2: Summary of Analysis and Conformational Findings for Sulfated this compound

Analytical AspectTechnique(s)Key Findings
Verification of Sulfation 1H and 13C NMR SpectroscopyConfirms near-quantitative persulfation of the this compound backbone. researchgate.netnih.gov
Conformational Analysis NMR Spectroscopy, Quantum Chemical CalculationsThe sulfation pattern regulates the conformation of the individual xylose rings. researchgate.net
Ring Conformation Shift NMR SpectroscopyRepulsion between sulfate groups can induce a shift from the 4C1 chair to the 1C4 chair conformation in internal residues. researchgate.net
Structural Homogeneity NMR SpectroscopyMild synthetic methods yield homogeneous standards, enabling precise conformational insights. nih.gov

Comprehensive Structural Elucidation and Quantitative Analytical Methodologies for Xylooctaose

Advanced Chromatographic Separations

Chromatographic techniques are fundamental for the separation and quantification of xylooctaose from complex mixtures, such as those produced during the enzymatic hydrolysis of xylan (B1165943).

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the separation and profiling of carbohydrates. nih.gov For oligosaccharides like this compound, reverse-phase columns (e.g., C18) are often employed. nih.gov The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

The mobile phase typically consists of an aqueous solvent and an organic modifier like acetonitrile, with a gradient elution program adjusted to resolve oligosaccharides based on their chain length. nih.gov Detection can be achieved using several methods, including refractive index (RI) detection or ultraviolet-visible (UV-Vis) spectroscopy, particularly after derivatization to introduce a chromophore. uky.edu HPLC allows for the effective profiling of XOS mixtures, providing qualitative and semi-quantitative information on the distribution of different chain lengths, including this compound. researchgate.netresearchgate.net

Table 1: Typical HPLC System Parameters for Oligosaccharide Profiling

ParameterDescription
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase A: Acetic acid-acidified deionized water; B: Acetonitrile nih.gov
Elution Gradient elution nih.gov
Flow Rate ~0.8 mL/min nih.gov
Detector UV/Vis or Refractive Index (RI)

For high-resolution separation and sensitive quantification of underivatized carbohydrates, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the method of choice. ncsu.educhromatographytoday.com This technique leverages the weakly acidic nature of carbohydrates, which become anionic at high pH, allowing them to be separated on a strong anion-exchange column. ncsu.educhromatographytoday.com

A gradient elution using sodium hydroxide (B78521) and sodium acetate (B1210297) is commonly applied to separate individual xylo-oligosaccharides from xylobiose through xylohexaose (B8087339) and beyond. nih.govresearchgate.net While standards for this compound may not always be commercially available, its retention time can be accurately predicted based on the established linear relationship between the degree of polymerization and retention time for the XOS series. nih.govresearchgate.net The PAD system provides highly sensitive and direct detection of carbohydrates without the need for derivatization. chromatographytoday.comcreative-biolabs.com This makes HPAEC-PAD a powerful and accurate method for the quantitative analysis of this compound in various products. nih.govresearchgate.net

Table 2: HPAEC-PAD Conditions for Xylo-oligosaccharide Analysis

ParameterDescription
System Dionex ICS-3000 or similar researchgate.net
Column CarboPac™ PA200 (250 mm x 3 mm) nih.govresearchgate.net
Mobile Phase Gradient of Sodium Hydroxide (NaOH) and Sodium Acetate (NaOAc) nih.govresearchgate.net
Detection Pulsed Amperometric Detection (PAD) ncsu.edunih.govresearchgate.net
Linear Range e.g., 0.804–8.607 mg/L for XOS nih.gov
LODs e.g., 0.064–0.111 mg/L for XOS nih.gov

State-of-the-Art Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of oligosaccharides. researchgate.netnasa.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the primary structure of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the anomeric protons, which are sensitive to the glycosidic linkage and configuration. The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the xylose units. nih.gov

2D NMR: Advanced 2D techniques are essential for unambiguous assignments and connectivity mapping. numberanalytics.com

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within each xylose residue, helping to trace the spin systems. numberanalytics.commedium.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached proton signals. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the glycosidic linkages between adjacent xylose units (e.g., confirming the β-(1→4) linkage by showing a correlation between the anomeric proton H1 of one residue and C4 of the next). numberanalytics.com

TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a single spin system (a xylose residue). medium.com

Through the combined interpretation of these spectra, the sequence, linkage positions (C1 to C4), and anomeric configuration (β) of all eight xylose units in this compound can be definitively established. nih.gov

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for Internal β-(1→4)-D-Xylopyranosyl Residues

NucleusTypical Chemical Shift (ppm)
H1 (Anomeric)~4.4-4.6
H2~3.2-3.4
H3~3.5-3.7
H4~3.7-3.9
H5~3.3-4.1
C1 (Anomeric)~101-103
C2~73-75
C3~74-76
C4~76-78
C5~63-65

Note: Chemical shifts are approximate and can vary based on solvent and neighboring residues.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to confirm the presence of key functional groups within the this compound structure, thereby verifying its identity as a xylan-type oligosaccharide. researchgate.netnih.gov The FTIR spectrum of a xylooligosaccharide sample displays characteristic absorption bands corresponding to the vibrational modes of its chemical bonds. researchgate.net

Key characteristic peaks include a broad band for O-H (hydroxyl) group stretching, C-H stretching vibrations for the aliphatic protons, and a complex series of bands in the fingerprint region corresponding to C-O stretching and C-O-C glycosidic bond vibrations. researchgate.netresearchgate.net

Table 4: Characteristic FTIR Absorption Bands for Xylo-oligosaccharides

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3436O-H StretchingHydroxyl groups researchgate.net
~2929C-H StretchingCH and CH₂ groups researchgate.net
~1640O-H BendingAdsorbed water
~1040C-O StretchingC-O-C glycosidic linkage and C-OH groups

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the elemental composition of this compound. researchgate.netyoutube.com Techniques such as Orbitrap MS and Quadrupole Time-of-Flight (QTOF) MS offer exceptional mass accuracy (<5 ppm) and resolving power. nih.gov

HRMS can unambiguously determine the molecular formula of this compound (C₄₀H₆₆O₃₃). When coupled with a chromatographic separation technique like HPAEC, HRMS becomes a powerful tool for identifying specific oligosaccharides in a complex mixture. nih.gov Tandem mass spectrometry (MS/MS) experiments on the this compound molecular ion can induce fragmentation, producing smaller oligosaccharide fragments. The pattern of this fragmentation provides valuable sequence information, further confirming the linear β-(1→4) linked structure. nih.gov The high selectivity and sensitivity of HRMS make it an indispensable tool for the definitive identification of this compound. nih.govyoutube.com

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Linkage and Glycosyl Residue Composition

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) is a powerful tool for probing the structural intricacies of oligosaccharides like this compound. This technique allows for the determination of the sequence of monosaccharide units and the nature of their glycosidic linkages. In ESI-MS, the sample is introduced as a solution, and a high voltage is applied to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS analysis would typically be performed in positive ion mode, often with the addition of sodium ions to form [M+Na]+ adducts, which enhances ionization efficiency and provides more stable parent ions for subsequent fragmentation analysis. The resulting mass spectrum would show a prominent peak corresponding to the mass of the sodium adduct of this compound.

Tandem mass spectrometry (MS/MS) is then employed to fragment the parent ion. Collision-induced dissociation (CID) is a common fragmentation method where the selected ion is accelerated and collided with an inert gas. The resulting fragmentation pattern provides a wealth of structural information. Cleavages of the glycosidic bonds (cross-ring and glycosidic bond cleavages) yield fragment ions that reveal the sequence of the xylose units. The mass differences between the fragment ions correspond to the mass of individual xylose residues, confirming the glycosyl residue composition. Furthermore, the specific fragmentation patterns can provide insights into the linkage positions between the xylose units, although unambiguous determination often requires comparison with standards or complementary techniques.

A key advantage of ESI-MS/MS is its high sensitivity and its ability to be coupled with liquid chromatography (LC) for the analysis of complex mixtures. This LC-MS/MS setup allows for the separation of different oligosaccharides before their introduction into the mass spectrometer, enabling the detailed structural analysis of individual components in a mixture.

Parameter Description Typical Observation for this compound
Ionization Mode The polarity of the ions being analyzed.Positive ion mode, often as [M+Na]+ adducts.
Parent Ion (m/z) The mass-to-charge ratio of the intact molecule.Calculated based on the molecular weight of this compound + mass of the adduct ion (e.g., Na+).
Fragmentation Method The technique used to break down the parent ion.Collision-Induced Dissociation (CID).
Fragment Ions The smaller ions produced from the fragmentation of the parent ion.A series of ions resulting from glycosidic bond cleavages, revealing the xylose sequence.
Data Interpretation Analysis of the fragment ion masses.Confirms the composition of xylose residues and provides information on their linkage.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Molecular Mass Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly well-suited for the rapid and accurate determination of the molecular mass of large, non-volatile molecules like oligosaccharides. nih.govncsu.edu In this method, the analyte is co-crystallized with a large excess of a matrix compound on a target plate. A pulsed laser is then used to irradiate the sample, causing the matrix to absorb the laser energy and desorb into the gas phase, carrying the intact analyte molecules with it. The analyte molecules are then ionized, typically by proton transfer from the matrix.

The ionized molecules are accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube to the detector is proportional to the square root of its mass-to-charge ratio (m/z). This allows for the precise determination of the molecular mass of the analyte.

For this compound, MALDI-TOF MS provides a straightforward way to confirm its molecular weight. The resulting spectrum would show a single, prominent peak corresponding to the [M+Na]+ or [M+K]+ adduct of the this compound molecule. The high resolution and mass accuracy of modern TOF analyzers enable the unambiguous determination of the molecular formula.

One of the key advantages of MALDI-TOF MS is its high throughput and tolerance to complex mixtures, making it a valuable tool for screening and quality control of xylo-oligosaccharide preparations. While it is primarily used for molecular mass determination, some structural information can be obtained through post-source decay (PSD) analysis, where fragmentation of the ions occurs in the flight tube.

Parameter Description Typical Observation for this compound
Matrix A compound that absorbs the laser energy and facilitates ionization.2,5-Dihydroxybenzoic acid (DHB) is commonly used for carbohydrates.
Ionization The process of creating charged molecules.Formation of singly charged ions, typically [M+Na]+ or [M+K]+.
Mass Analyzer The component that separates ions based on their m/z.Time-of-Flight (TOF) analyzer.
Molecular Mass (Da) The mass of the this compound molecule.Approximately 1074.9 Da for the neutral molecule.
Observed m/z The mass-to-charge ratio detected.Corresponds to the molecular mass plus the mass of the adduct ion (e.g., ~1097.9 for [M+Na]+).

Gas Chromatography-Mass Spectrometry (GC-MS) for Glycosyl Residue and Linkage Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the detailed analysis of the monosaccharide composition and glycosidic linkages of oligosaccharides. The process for analyzing this compound using GC-MS involves a series of chemical derivatization steps to make the non-volatile sugar molecules amenable to gas chromatography.

For glycosyl residue composition analysis , this compound is first hydrolyzed into its constituent monosaccharides (xylose) using strong acid. These monosaccharides are then reduced to their corresponding alditols (xylitol) and subsequently acetylated to form partially methylated alditol acetates (PMAAs). These volatile derivatives are then separated by gas chromatography based on their boiling points and interactions with the stationary phase of the GC column. The separated components are then introduced into the mass spectrometer, which provides a unique fragmentation pattern for each derivative, allowing for their unambiguous identification and quantification. For a pure this compound sample, the only expected product would be the alditol acetate of xylose.

For glycosidic linkage analysis , a more complex procedure is required. First, all the free hydroxyl groups of the intact this compound are methylated. This is followed by acid hydrolysis to break the glycosidic bonds, which exposes the hydroxyl groups that were previously involved in the linkages. These newly exposed hydroxyl groups, along with the hydroxyl group at the anomeric carbon, are then acetylated. The resulting partially methylated alditol acetates (PMAAs) are then analyzed by GC-MS. The positions of the acetyl groups on the sugar ring indicate the original linkage positions. For a linear this compound with β-1,4 linkages, the terminal non-reducing xylose unit would be identified as 1,5-di-O-acetyl-2,3,4-tri-O-methyl-xylitol, the internal xylose units as 1,4,5-tri-O-acetyl-2,3-di-O-methyl-xylitol, and the terminal reducing unit as 1,4,5-tri-O-acetyl-2,3-di-O-methyl-xylitol (after reduction and acetylation).

Analysis Type Derivatization Steps Expected Products for Linear β-1,4-Xylooctaose Information Gained
Glycosyl Residue Hydrolysis, Reduction, AcetylationXylitol pentaacetateConfirms that xylose is the sole monosaccharide component.
Linkage Composition Permethylation, Hydrolysis, Reduction, Acetylation1,5-di-O-acetyl-2,3,4-tri-O-methyl-xylitol (from non-reducing end), 1,4,5-tri-O-acetyl-2,3-di-O-methyl-xylitol (from internal and reducing end units)Determines the positions of the glycosidic bonds between the xylose units.

Integrated Analytical Platforms for Complex Xylo-oligosaccharide Mixtures

The analysis of complex mixtures of xylo-oligosaccharides (XOS), which often contain this compound alongside other oligomers with varying degrees of polymerization and branching, requires the use of integrated analytical platforms. These platforms typically combine a high-resolution separation technique with one or more sensitive detection methods to provide a comprehensive characterization of the mixture.

A powerful and widely used technique for the separation of oligosaccharides is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) . nih.govnih.gov HPAEC takes advantage of the weakly acidic nature of carbohydrates, which can be ionized at high pH, allowing for their separation on an anion-exchange column. A gradient of increasing salt concentration is typically used to elute the oligosaccharides, with larger molecules having longer retention times. PAD is a highly sensitive and selective detection method for carbohydrates that does not require derivatization. This technique can effectively separate XOS mixtures based on their degree of polymerization, providing quantitative information about the distribution of different oligomers, including this compound. researchgate.net

To obtain detailed structural information on the separated components, the effluent from the HPAEC can be collected and further analyzed by mass spectrometry techniques such as ESI-MS/MS or MALDI-TOF MS. This hyphenated approach, often referred to as LC-MS , is a cornerstone of modern glycoanalysis.

Another integrated approach involves the use of pre-column derivatization with a fluorescent or UV-active tag , such as 1-phenyl-3-methyl-5-pyrazolone (PMP), followed by separation using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or fluorescence detection and/or mass spectrometry. nih.gov PMP labeling enhances the hydrophobicity of the oligosaccharides, allowing for their efficient separation on C18 columns. The tag also improves the ionization efficiency in mass spectrometry, facilitating more sensitive detection and structural characterization. researchgate.netnih.govresearchgate.net

An integrated platform for the analysis of a complex XOS mixture containing this compound might therefore involve the following steps:

Initial separation and quantification of the XOS mixture by HPAEC-PAD to determine the relative abundance of each oligomer.

Fraction collection of the separated oligosaccharides.

Molecular mass determination of the collected fractions by MALDI-TOF MS to confirm the degree of polymerization.

Detailed structural elucidation of individual fractions (including the this compound fraction) by ESI-MS/MS to determine the sequence and linkage information.

For unambiguous linkage analysis, GC-MS analysis of the permethylated alditol acetate derivatives of the purified fractions can be performed.

This multi-faceted approach, combining the strengths of different analytical techniques, is essential for the complete and accurate characterization of this compound within complex biological or industrially produced xylo-oligosaccharide mixtures.

Technique Principle Information Provided Relevance to this compound Analysis
HPAEC-PAD Anion-exchange separation of underivatized carbohydrates at high pH with electrochemical detection. nih.govnih.govSeparation and quantification of XOS based on degree of polymerization.Determines the purity and quantity of this compound in a mixture.
LC-MS (ESI) Liquid chromatography separation coupled to electrospray ionization mass spectrometry.Separation, molecular mass determination, and structural fragmentation data.Provides molecular weight and linkage information for separated this compound.
PMP Labeling with RP-HPLC-MS Derivatization with a hydrophobic tag followed by reversed-phase separation and MS detection. nih.govresearchgate.netnih.govresearchgate.netEnhanced separation and sensitivity for MS analysis.Improves the detection and structural characterization of this compound.

Enzymology of Xylooctaose Hydrolysis and Binding Mechanisms

Xylanase Substrate Specificity and Hydrolytic Action on Xylooctaose

Xylanases are a group of enzymes that catalyze the hydrolysis of the β-1,4-glycosidic bonds in the xylan (B1165943) backbone. encyclopedia.pub Their specificity and mode of action are crucial in determining the products of xylan degradation.

Endo-1,4-β-xylanases (EC 3.2.1.8) are the primary enzymes responsible for the initial breakdown of large xylan polymers, including this compound. encyclopedia.pubijates.com They act by cleaving internal glycosidic bonds within the xylan chain, leading to the production of shorter xylo-oligosaccharides. ijates.comthepoultrysite.com The cleavage patterns of endo-xylanases are not random; they are dictated by the enzyme's subsite structure and affinity for different portions of the substrate. For instance, some endo-xylanases have a binding cleft that accommodates a specific number of xylose residues, influencing where the cleavage occurs. nih.govnih.gov Studies on various endo-xylanases have shown that they can hydrolyze this compound to produce a mixture of smaller oligosaccharides, with xylobiose and xylotriose (B1631234) often being the predominant end products. nih.govfrontiersin.orgcabidigitallibrary.org The specific distribution of these products depends on the particular enzyme and reaction conditions.

The action of endo-xylanases can be visualized as a "cutting" of the this compound chain at various internal points. For example, an endo-xylanase might cleave an eight-unit chain into two four-unit chains (xylotetraose), or into a three-unit chain (xylotriose) and a five-unit chain (xylopentaose). Further hydrolysis of these intermediate products can then occur, leading to a complex mixture of smaller oligosaccharides. The process continues until the resulting oligosaccharides are too small to be effectively bound and cleaved by the enzyme.

The length of the xylo-oligosaccharide chain significantly impacts the rate of enzymatic hydrolysis. nih.gov Generally, xylanases exhibit higher activity on longer oligosaccharide chains. nih.govnih.gov This is because longer chains provide more potential binding sites for the enzyme, increasing the probability of forming a productive enzyme-substrate complex. oup.com Research has shown that the catalytic efficiency of some xylanases increases with the degree of polymerization (DP) of the xylo-oligosaccharide substrate up to a certain point, often around six or seven xylose units. nih.govnih.gov For instance, two family 11 xylanases from Orpinomyces pc2 and Trichoderma longibrachiatum rapidly hydrolyze xylans with a chain length greater than eight xylose residues. nih.gov Similarly, a xylanase from Schizophyllum commune showed increasing turnover numbers (kcat) with chain lengths up to xyloheptaose (B1473949), suggesting its specificity region spans about seven xylose units. nih.gov

The distribution of hydrolysis products is also dependent on the initial chain length. Hydrolysis of longer chains like this compound initially yields a broader range of smaller oligosaccharides. As the reaction progresses, these are further broken down, leading to an accumulation of the smallest products the enzyme can generate, typically xylobiose and xylotriose. rsc.org In contrast, the hydrolysis of shorter oligosaccharides, such as xylotetraose, will directly yield an even more limited range of smaller products.

The efficiency of enzymatic hydrolysis of xylo-oligosaccharides can be significantly hindered by the presence of substitutions on the xylan backbone. asm.org Arabinose is a common substituent in xylans, forming arabinoxylans. These arabinose side chains can cause steric hindrance, impeding the access of endo-xylanases to the β-1,4-glycosidic bonds of the xylose backbone. asm.orgfrontiersin.org The degree of substitution directly impacts the enzyme's ability to cleave the chain. thepoultrysite.com Highly substituted xylans are generally more resistant to hydrolysis. thepoultrysite.com

The removal of these arabinose side chains by α-L-arabinofuranosidases is often a prerequisite for efficient xylan degradation by endo-xylanases. frontiersin.orgpnas.org Some xylanases, particularly those from glycoside hydrolase (GH) family 11, are more restricted by these substitutions than others, such as those from GH family 10. nih.gov Other substitutions, such as acetyl groups, can also block the action of xylanases, and their removal by acetylxylan esterases can enhance the efficiency of hydrolysis. encyclopedia.pub The presence of phenolic compounds, which can be released during the breakdown of lignocellulosic biomass, may also inhibit xylanase activity. tandfonline.com

Kinetic Parameters and Enzyme Activity Profiling

Understanding the kinetic parameters of xylanase activity on this compound is essential for optimizing its enzymatic degradation. These parameters provide quantitative measures of the enzyme's efficiency and its interaction with the substrate.

The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.

The Km value is an indicator of the affinity of the enzyme for its substrate; a lower Km value generally indicates a higher affinity. Studies have shown that for many xylanases, the Km value decreases as the chain length of the xylo-oligosaccharide substrate increases, indicating a stronger binding affinity for longer chains. nih.gov Vmax, on the other hand, often increases with chain length up to a certain point, reflecting a higher catalytic rate. nih.gov

The following table presents a selection of experimentally determined kinetic parameters for various xylanases acting on different xylan substrates. While specific data for this compound is not always isolated, these values provide a general understanding of xylanase kinetics.

Enzyme SourceSubstrateKm (mg/mL)Vmax (μmol/min/mg)Reference
Aspergillus japonicusBirchwood Xylan2.59467.4 embrapa.br
Pichia stipitis-4.529.17 (μmol/min/mL) nih.gov
Streptomyces olivaceoviridis (Free)Birchwood Xylan1.5490.3 (mmol/ml min) usp.br
Streptomyces olivaceoviridis (Immobilized)Birchwood Xylan2.34171.8 (mmol/ml min) usp.br
Penicillium janthinellum XAF01Beech Xylan23.12189.20 frontiersin.org
Trichoderma (Free)-19.121.92 (mg/(mL.min)) atlantis-press.com
Trichoderma (Immobilized)-42.031.21 (mg/(mL.min)) atlantis-press.com
Unnamed BacteriumXylan2.6 (μmol/mL)515 (μmol/ml.min) ijates.com

This table is interactive. Click on the headers to sort the data.

At low substrate concentrations, the rate of an enzymatic reaction is directly proportional to the substrate concentration. As the substrate concentration increases, the enzyme becomes saturated, and the reaction rate approaches Vmax. This saturation phenomenon is a key aspect of Michaelis-Menten kinetics.

Enzyme activity can be reduced by inhibitors. In the context of this compound hydrolysis, product inhibition is a significant factor. The end products of xylan hydrolysis, such as xylose and smaller xylo-oligosaccharides, can act as inhibitors of xylanase activity. researchgate.netresearchgate.net For example, an accumulation of xylose can lead to feedback inhibition of the xylanase operon in some microorganisms. researchgate.net Additionally, certain proteins found in plants, known as xylanase inhibitors (XIs), can specifically bind to and inactivate microbial xylanases, which is thought to be a plant defense mechanism. psu.edumdpi.com These inhibitors can be competitive, meaning they bind to the active site of the enzyme and prevent the substrate from binding. mdpi.com Other compounds released from lignocellulosic biomass, such as phenolic compounds like vanillin (B372448) and formic acid, can also inhibit xylanase activity through various mechanisms. tandfonline.comresearchgate.net

Molecular Interactions and Subsite Mapping of Glycoside Hydrolases

Glycoside hydrolases are a diverse group of enzymes that break down complex carbohydrates by cleaving the glycosidic bonds that link sugar units together. numberanalytics.comcazypedia.org Their ability to recognize and act upon specific substrates is governed by the intricate architecture of their active sites, which are often composed of a series of subsites. Each subsite is a specific region within the enzyme's active site that accommodates a single sugar residue of the substrate. The arrangement and chemical properties of these subsites determine the enzyme's specificity and efficiency.

Subsite mapping is a crucial technique used to understand how these enzymes bind to their substrates. mdpi.com By analyzing the interactions between the enzyme and different parts of the substrate, scientists can create a "map" of the active site, identifying the key amino acid residues involved in binding and catalysis. mdpi.com This knowledge is essential for understanding the enzyme's mechanism of action and for engineering new enzymes with desired properties.

The specificity of glycoside hydrolases is not absolute. Some enzymes, like the family 10 xylanase (Xyl10A) from Pseudomonas cellulosa, can hydrolyze both xylans and, to a lesser extent, cellulose (B213188). nih.gov Structural studies have revealed that specific amino acid residues, such as Tyr-87 and Leu-314 in Xyl10A, play a pivotal role in discriminating between xylose and glucose residues at the active site. nih.govresearchgate.net These residues can create steric hindrance that favors the binding of one sugar over another, thereby controlling the enzyme's substrate preference. nih.govresearchgate.net

Enzyme-Substrate Complex Formation and Specificity

The formation of an enzyme-substrate complex is the first and most critical step in enzymatic catalysis. libretexts.orgsavemyexams.com This temporary union between the enzyme and its substrate is where the chemical reaction takes place. savemyexams.com The specificity of an enzyme is determined by the precise fit between the substrate and the active site, which is a three-dimensional cleft or pocket on the enzyme's surface. libretexts.orgsavemyexams.com

The active site is not a rigid structure. The binding of the substrate can induce conformational changes in the enzyme, a phenomenon known as "induced fit." This dynamic interaction ensures optimal positioning of the substrate for catalysis and contributes to the high specificity of the enzyme. libretexts.org The enzyme-substrate complex is held together by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions not only stabilize the complex but also help to lower the activation energy of the reaction, thereby accelerating its rate. libretexts.orgsavemyexams.com

The hydrolysis of the glycosidic bond is typically catalyzed by two key amino acid residues within the active site: a general acid (proton donor) and a nucleophile/base. cazy.orgnih.gov Depending on the spatial arrangement of these catalytic residues, the hydrolysis can proceed with either retention or inversion of the anomeric configuration. cazy.org

The specificity of glycoside hydrolases is a complex interplay of factors, including the shape and chemical environment of the active site, the presence of specific amino acid residues, and the dynamic nature of the enzyme-substrate interaction. Understanding these factors is crucial for predicting and manipulating the substrate specificity of these important enzymes.

Computational Approaches: Molecular Docking and Dynamics Simulations of this compound Binding

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for studying the binding of this compound to glycoside hydrolases at the atomic level. nih.govplos.org These in silico approaches provide valuable insights into the molecular interactions that govern substrate recognition and binding, complementing experimental techniques. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor (the enzyme). nih.gov It allows researchers to visualize the binding mode of the substrate within the active site and to identify the key amino acid residues involved in the interaction. nih.gov By scoring the different binding poses, docking can also provide an estimate of the binding affinity. biorxiv.org

Molecular dynamics simulations take the static picture provided by docking and add the dimension of time. plos.org MD simulations track the movements of atoms and molecules over time, providing a dynamic view of the enzyme-substrate complex. plos.org This allows researchers to study the flexibility of the enzyme and the substrate, the stability of the complex, and the mechanism of substrate binding and release. nih.gov

A study on β-glucosidase and xylanase from Trichoderma asperellum used molecular docking and MD simulations to investigate the degradation of lignocellulosic components. nih.gov The study revealed the binding affinities of the enzymes for different substrates and identified the likely catalytic residues. nih.gov Such studies are crucial for understanding the mechanism of enzyme action and for designing enzymes with improved properties for applications such as biofuel production.

The combination of molecular docking and MD simulations provides a powerful approach for studying the binding of this compound to glycoside hydrolases. nih.gov These computational methods can provide detailed insights into the molecular basis of substrate specificity and catalysis, guiding experimental studies and facilitating the rational design of new and improved enzymes.

Table 1: Key Amino Acid Residues in Glycoside Hydrolases Involved in Substrate Binding and Catalysis

Enzyme/FamilyOrganismKey Residue(s)RoleReference(s)
GH81Bacillus halodurans C-125D466, E542, E546Catalytic acid, Catalytic base, Stabilizing distorted product intermediate cazypedia.org
GH75Fusarium solaniAsp175, Glu188Essential for catalysis cazypedia.org
GH75Aspergillus fumigatusAsp160, Glu169Essential for catalysis cazypedia.org
Xylanase 10A (GH10)Pseudomonas cellulosaTyr-87, Leu-314, Trp-313Discriminating between glucose and xylose binding, Hindering glucose-derived substrate binding nih.govresearchgate.net
β-glucosidaseTrichoderma asperellumGlu165, Asp226, Glu423Likely catalytic residues nih.gov
XylanaseTrichoderma asperellumArg155, Glu210, Ser160Likely catalytic residues nih.gov
Xylanase 10A (GH10)Streptomyces lividansGlu-236Nucleophile nih.gov

Protein Engineering and Mutagenesis for Catalytic Mechanism Elucidation

Protein engineering and site-directed mutagenesis are powerful techniques used to investigate the catalytic mechanisms of glycoside hydrolases and to create new enzymes with improved properties. numberanalytics.comtaylorandfrancis.com By systematically altering the amino acid sequence of an enzyme, researchers can probe the role of individual residues in substrate binding, catalysis, and stability. taylorandfrancis.com

Site-directed mutagenesis involves the targeted replacement of one or more amino acids with other residues. taylorandfrancis.com This allows researchers to test hypotheses about the function of specific residues. For example, by mutating a residue that is thought to be the catalytic nucleophile, researchers can determine if it is essential for catalysis. cazypedia.org Studies on GH75 chitosanases from Fusarium solani and Aspergillus fumigatus used this approach to identify the key catalytic residues. cazypedia.org

Protein engineering can also be used to alter the substrate specificity of an enzyme. researchgate.net By modifying residues in the active site, it is possible to create enzymes that can act on new substrates or that have improved activity on existing substrates. nih.govresearchgate.net For example, mutations in the Xylanase 10A from Pseudomonas cellulosa were shown to significantly improve its ability to hydrolyze glucose-derived substrates. nih.gov

These techniques have been instrumental in elucidating the catalytic mechanisms of many glycoside hydrolases. nih.govcazypedia.orgcazypedia.org They have provided detailed insights into the roles of individual amino acid residues and have helped to build a comprehensive picture of how these enzymes function at the molecular level. The knowledge gained from these studies is not only of fundamental scientific importance but also has practical applications in the development of new biocatalysts for a wide range of industrial processes. numberanalytics.comtaylorandfrancis.com

Ecological and Microbial Significance of Xylooctaose

Xylooctaose in Plant Cell Wall Hemicellulose Dynamics

Hemicelluloses are a diverse group of polysaccharides that, along with cellulose (B213188) and pectin, form the complex matrix of the plant cell wall. wikipedia.orgnih.gov Xylan (B1165943), a major type of hemicellulose, is the second most abundant polysaccharide in nature and is particularly prevalent in the secondary cell walls of woody plants and the primary and secondary cell walls of grasses. nih.govnih.gov this compound exists as a structural component of these larger xylan polymers.

Contribution to Xylan Structure and Cellulose Microfibril Network Integration

Within the plant cell wall, hemicelluloses like xylan play a crucial role in cross-linking cellulose microfibrils, contributing to the wall's strength and integrity. nih.govmdpi.com It is believed that xylan binds to the hydrophilic surfaces of cellulose microfibrils, helping to organize them and potentially mediating their interaction with lignin (B12514952). typeset.io The regular structure of xylan, including segments like this compound, facilitates this binding. In secondary cell walls, the interaction between glucuronoxylan (a type of xylan) and cellulose is a well-understood molecular interaction, where the xylan chain adopts a linear, two-fold screw conformation to bind to the cellulose surface. typeset.io This integration of xylan into the cellulose network is critical for the proper bundling and alignment of cellulose microfibrils, which in turn dictates the architectural and nanomechanical properties of the cell wall. typeset.io

Role in Plant Cell Wall Remodeling and Biopolymer Interactions

Plant cell walls are not static structures; they undergo dynamic remodeling during processes such as cell growth, development, and in response to environmental stresses. nih.govfrontiersin.orgcragenomica.es This remodeling involves the enzymatic cleavage and re-ligation of cell wall polymers, including hemicelluloses. nih.gov Enzymes such as xyloglucan (B1166014) endotransglucosylase/hydrolases (XTHs) are involved in modifying xyloglucans, another type of hemicellulose, by cutting and pasting polysaccharide chains. nih.govfrontiersin.org While much of the research on remodeling has focused on xyloglucan, the enzymatic breakdown of xylan is also a key process, particularly during the decomposition of plant biomass by microorganisms.

Microbial Catabolism and Utilization of Xylo-oligosaccharides

Xylo-oligosaccharides (XOS), including this compound, are not digestible by humans but serve as prebiotics, promoting the growth of beneficial gut bacteria. mdpi.comresearchgate.net The breakdown and utilization of these complex carbohydrates by microorganisms are crucial for nutrient cycling in various environments, from the soil to the digestive tracts of animals. nih.gov

Bacterial Metabolism Pathways for Xylose and Xylo-oligosaccharides

The microbial degradation of xylan is a multi-step process involving a consortium of enzymes. nih.gov Initially, endo-xylanases cleave the long xylan polymer into smaller xylo-oligosaccharides of varying lengths, such as xylobiose, xylotriose (B1631234), and longer chains including this compound. mdpi.comfrontiersin.orgjst.go.jp These XOS are then further broken down into the simple sugar xylose by β-xylosidases. nih.govresearchgate.netmdpi.com

Once inside the bacterial cell, xylose is typically metabolized through one of several pathways. The most common in bacteria is the xylose isomerase pathway, which converts xylose to xylulose, followed by phosphorylation to xylulose-5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway. mdpi.comresearchgate.net Other pathways include the oxidoreductase pathway and non-phosphorylative pathways like the Weimberg and Dahms pathways. mdpi.comresearchgate.net The ability to utilize XOS and the specific metabolic pathways employed can vary significantly between different bacterial species and even strains. mdpi.com

Transporter Systems for Xylo-oligosaccharide Uptake in Microorganisms (e.g., ABC Systems, MFS Transporters)

For microorganisms to metabolize XOS, they must first transport these oligosaccharides across their cell membranes. Bacteria have evolved sophisticated transporter systems for this purpose. The two major types of transporters involved in XOS uptake are ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters. researchgate.net

ABC transporters are multi-component systems that utilize the energy from ATP hydrolysis to actively transport substrates across the cell membrane. researchgate.netfrontiersin.org A typical xyloside ABC transporter consists of a substrate-binding protein (SBP) that captures the XOS in the extracellular space, a transmembrane domain (TMD) that forms a channel through the membrane, and a nucleotide-binding domain (NBD) that hydrolyzes ATP to power the transport. frontiersin.orgasm.orgresearchgate.net Studies have shown that ABC transporters in various bacteria, including species of Bifidobacterium, Lactiplantibacillus, and Corynebacterium, are crucial for the uptake of XOS. mdpi.comasm.orgasm.orgscilit.comrug.nl These transporters can exhibit broad specificity, binding to a range of decorated and undecorated XOS. rug.nlrcsb.org

MFS transporters are single-polypeptide secondary transporters that utilize the electrochemical potential of an ion gradient (typically H+ or Na+) to drive the transport of substrates. researchgate.netinra.frwhiterose.ac.uk They function as symporters, co-transporting the XOS with a proton or sodium ion. frontiersin.org MFS transporters have also been identified in Polysaccharide Utilization Loci (PULs) of gut bacteria like Bacteroides, where they are responsible for the internalization of linear XOS. inra.frresearchgate.netnih.gov Some MFS transporters have been shown to be specific for XOS with a degree of polymerization up to four. inra.frresearchgate.net

The table below summarizes key features of these two major transporter systems involved in XOS uptake.

FeatureABC TransportersMFS Transporters
Energy Source ATP hydrolysisIon gradient (e.g., H+, Na+)
Components Multi-protein complex (SBP, TMD, NBD)Single polypeptide
Mechanism Primary active transportSecondary active transport (symport)
Examples of Genera Bifidobacterium, Lactiplantibacillus, CorynebacteriumBacteroides, Levilactobacillus
Reference mdpi.comresearchgate.netfrontiersin.orgasm.orgasm.org researchgate.netinra.frresearchgate.netoup.com

Enzymatic Systems for Xylo-oligosaccharide Biodegradation in Microbial Consortia

The complete breakdown of complex xylans into fermentable xylose requires the synergistic action of a diverse array of enzymes produced by microbial communities. up.ac.za This enzymatic arsenal (B13267) is often encoded in gene clusters known as Polysaccharide Utilization Loci (PULs), particularly in bacteria like Bacteroides. inra.frnih.gov

The key enzymes involved in XOS degradation include:

Endo-β-1,4-xylanases: These enzymes randomly cleave the internal β-1,4-glycosidic bonds of the xylan backbone, releasing shorter XOS. frontiersin.orgjst.go.jp

β-D-xylosidases: These enzymes act on the non-reducing ends of XOS, hydrolyzing them to release individual xylose units. nih.govresearchgate.netmdpi.com These are often intracellular enzymes, requiring the prior transport of XOS into the cell. mdpi.comasm.org

α-L-arabinofuranosidases: These enzymes remove arabinose side chains from the xylan backbone. nih.gov

α-glucuronidases: These cleave glucuronic acid side chains. nih.gov

Acetyl xylan esterases: These enzymes remove acetyl group substitutions. nih.gov

The coordinated action of these enzymes allows microbial consortia to efficiently deconstruct the complex, heterogeneous structure of xylan. For instance, some bacteria may secrete endo-xylanases to break down large xylan polymers externally, while others specialize in taking up the resulting XOS for intracellular degradation. asm.org This division of labor and enzymatic synergy is a hallmark of microbial communities that thrive on complex plant polysaccharides.

The following table lists the major enzymes involved in the biodegradation of xylan and xylo-oligosaccharides.

EnzymeEC NumberActionReference
Endo-β-1,4-xylanase3.2.1.8Cleaves internal β-1,4-xylosidic linkages in xylan frontiersin.orgjst.go.jp
β-D-xylosidase3.2.1.37Hydrolyzes successive xylose residues from the non-reducing end of XOS nih.govmdpi.comoup.com
α-L-arabinofuranosidase3.2.1.55Removes arabinose side chains nih.govoup.com
α-Glucuronidase3.2.1.139Removes glucuronic acid side chains nih.gov
Acetyl xylan esterase3.1.1.72Removes acetyl groups from the xylan backbone nih.gov

Research Paradigms and Future Perspectives in Xylooctaose Studies

Emerging Methodologies in Oligosaccharide Research

The structural complexity and heterogeneity of oligosaccharides have historically presented significant analytical challenges. However, a suite of advanced methodologies is enabling more precise and sensitive investigation of these molecules, including xylooctaose.

Modern chromatographic techniques are at the forefront of oligosaccharide analysis. High-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) has emerged as a powerful tool for the quantitative analysis of XOS, including xylobiose, xylotriose (B1631234), xylotetraose, xylopentaose, and xylohexaose (B8087339). nih.gov The retention times for higher degree of polymerization (DP) oligosaccharides like xyloheptaose (B1473949) and this compound can be reliably calculated based on the linear relationship between retention time and DP, allowing for their quantification in complex mixtures. nih.gov Other advanced chromatographic methods such as high-pressure liquid chromatography (HPLC) are also routinely used for the analysis of XOS. researchgate.netnih.gov

Mass spectrometry (MS) is another indispensable technique, offering high sensitivity and tolerance for complex mixtures. researchgate.net It is crucial for determining the molecular weight and fragmentation patterns of oligosaccharides. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS have been used to identify xylooligosaccharides with a DP up to 8 (this compound) in hydrolysates from various biomass sources. acs.org

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural and conformational information, which is vital for understanding the three-dimensional structure of this compound. researchgate.net Furthermore, enzymatic and chemoenzymatic synthesis strategies are becoming increasingly sophisticated. These methods utilize enzymes like xylanases for the controlled hydrolysis of xylan (B1165943) to produce specific XOS or glycosyltransferases for building oligosaccharides from smaller units. nih.gov For instance, a xylanase from Streptomyces lividans has been shown to synthesize xylooligosaccharides larger than this compound through transglycosylation reactions. nih.gov

Table 1: Key Methodologies in this compound and Oligosaccharide Research

Methodology Application in Oligosaccharide Research Specific Relevance to this compound
HPAEC-PAD Quantitative analysis and separation of complex oligosaccharide mixtures. researchgate.net Used to quantify XOS mixtures; retention time for this compound can be calculated. nih.gov
Mass Spectrometry (MS) Determination of molecular weight and structural elucidation through fragmentation patterns. researchgate.net Identification of this compound (m/z 1097.0) in XOS mixtures produced from biomass. acs.orgresearchgate.net
NMR Spectroscopy Detailed 3D structural and conformational analysis. researchgate.net Characterization of the glycosidic linkages and stereochemistry of the xylose units.
Enzymatic Synthesis Controlled production of specific oligosaccharides via hydrolysis or transglycosylation. nih.gov Production via enzymatic hydrolysis of xylan; synthesis of products larger than this compound has been observed. nih.govgoogle.com

Challenges and Opportunities in this compound Synthesis and Characterization

Despite methodological advances, the synthesis and characterization of a specific, long-chain oligosaccharide like this compound present considerable challenges.

Synthesis: The primary challenge in chemical synthesis is achieving stereoselective control over the glycosidic bond formation between each of the eight xylose units. A purely chemical synthesis is often a multi-step, labor-intensive process with purification difficulties at each stage. One innovative approach involved the iridium-catalyzed dehydrogenative decarbonylation of a cellobioside to produce a xylobioside donor, which was then used in the subsequent synthesis of a this compound. dtu.dkrsc.orgsu.se This highlights a move towards more efficient, albeit complex, catalytic strategies.

Enzymatic and chemoenzymatic methods offer an alternative, often with superior stereoselectivity. nih.gov However, these methods typically produce a mixture of XOS with varying degrees of polymerization. nih.gov For example, the hydrolysis of xylan from sources like birch wood or agricultural residues yields a range of oligosaccharides from xylobiose up to xylodecaose. google.comresearchgate.net Isolating pure this compound from this complex mixture is a significant purification challenge, often requiring multiple rounds of size-exclusion or other forms of chromatography. google.com The main challenge in producing XOS from biomass is optimizing conditions to maximize hemicellulose solubilization into oligomers while minimizing the production of the monomer, xylose. nih.gov

Characterization: A major hurdle in characterization is the presence of isomers, which can be difficult to distinguish using standard analytical techniques. The purification of XOS is crucial as the presence of unwanted compounds like glucose and xylose can alter their functional properties. nih.gov High-purity XOS products are observed to have a more significant biological impact. nih.gov While methods like HPAEC-PAD and MS are powerful, completely resolving and characterizing every structural detail of a specific long-chain oligosaccharide within a complex biological matrix remains a non-trivial task. nih.govresearchgate.net

The opportunity lies in the development of more robust and integrated analytical platforms that combine high-resolution separation with advanced spectrometric techniques. Furthermore, the increasing availability of diverse, well-characterized xylanases and other glycoside hydrolases offers the potential for more controlled enzymatic production of specific XOS like this compound, potentially reducing the complexity of the resulting product mixture and simplifying purification. frontiersin.org

Theoretical Frameworks for Predicting this compound Behavior and Interactions

Theoretical and computational models provide invaluable frameworks for understanding and predicting the behavior of complex biomolecules like this compound at a molecular level, complementing experimental data.

Computational Modeling: Computational modeling uses computers to simulate and study the behavior of complex systems. nasa.gov For oligosaccharides, this involves techniques like molecular dynamics (MD) simulations and quantum mechanics to predict their three-dimensional conformations and dynamic behavior in solution. researchgate.net These models can help understand how this compound folds and interacts with other molecules, such as enzymes or receptors in the gut. For instance, computational approaches are used to define local conditions experienced by cells and can provide a pathway from laboratory data to quantitative predictions about future tissue states. nih.gov Individual-based simulation frameworks can incorporate essential biophysical processes like cell growth, attractive-repulsive interactions, and external forces. mit.edu

Kinetic Modeling: Kinetic modeling is employed to optimize the production of XOS from biomass. For example, pseudo-homogeneous models of irreversible first-order reactions can describe the sequential degradation of xylan into high- and low-molecular-weight oligomers and their subsequent conversion to xylose. frontiersin.org Such models are crucial for maximizing the yield of desired oligosaccharides like this compound while limiting the formation of unwanted byproducts. Response surface methodology (RSM) is another effective optimization tool that can model the dependence of enzyme activity on various parameters to predict and enhance the yield of XOS. nih.gov

These theoretical frameworks are essential for moving beyond static structural descriptions to a dynamic understanding of how this compound functions. As computational power increases and algorithms become more sophisticated, these models will become increasingly predictive, guiding experimental work in areas such as rational enzyme design for tailored XOS production and understanding the specific mechanisms behind the prebiotic effects of this compound.

Q & A

Q. Answer :

  • Controlled Replication : Repeat experiments using standardized buffers (e.g., citrate-phosphate for pH 3–7) and inert atmospheres (N₂) to minimize oxidative degradation.
  • Kinetic Modeling : Use Arrhenius plots to predict degradation rates. For instance, X8 stability decreases exponentially above 60°C in acidic conditions .
  • Method Harmonization : Discrepancies in SEC vs. HPAEC quantification (e.g., co-elution issues) require cross-validation with orthogonal methods like MS .

Advanced: What methodologies elucidate the interaction mechanisms between this compound and xylan-binding enzymes?

Q. Answer :

  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry between X8 and enzymes (e.g., xylanases).
  • Molecular Dynamics (MD) Simulations : Predicts binding pockets and hydrogen-bonding networks.
  • Site-Directed Mutagenesis : Validates critical residues (e.g., Glu/Asp in catalytic sites) through activity assays on mutant enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.